2-(2-氟-4-硝基苯甲基)异吲哚啉-1,3-二酮

描述

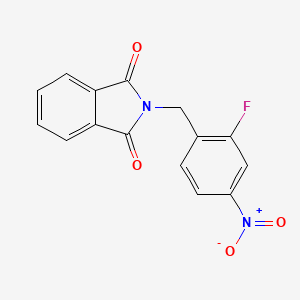

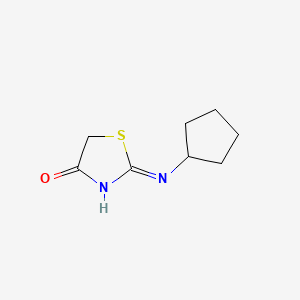

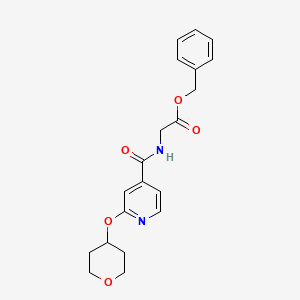

“2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H9FN2O4 . It belongs to the family of isoindoline-1,3-dione heterocycles, which are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .

Synthesis Analysis

Isoindoline-1,3-dione derivatives, such as “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This reaction is typically carried out under reflux conditions for 24 hours .Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The presence of a fluoro and a nitro group on the benzyl ring adds to the complexity of the molecule .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity . They have been used in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is 300.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.科学研究应用

Pharmaceutical Synthesis

N-isoindoline-1,3-dione derivatives have been extensively studied for their potential use in pharmaceutical synthesis . They have shown promising results in the design of many different biologically active molecules .

Herbicides

These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.

Colorants and Dyes

The N-isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.

Polymer Additives

These compounds have shown potential as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.

Organic Synthesis

N-isoindoline-1,3-dione derivatives play a significant role in organic synthesis . They can act as intermediates in various chemical reactions, contributing to the synthesis of complex organic compounds.

Photochromic Materials

These compounds have found applications in the development of photochromic materials . These materials change their color when exposed to light, and N-isoindoline-1,3-dione derivatives contribute to this property.

作用机制

Target of Action

The primary target of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it’s likely that it influences dopaminergic signaling pathways . These pathways play key roles in motor control, reward, and numerous other neurological processes.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable properties as ligands of the dopamine receptor d2

Result of Action

One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects, but more research is needed to confirm these findings and understand the underlying mechanisms.

未来方向

The development and discovery of novel isoindoline-1,3-dione derivatives is a subject of substantial interest among researchers . There is a necessity for the development of sustainable and environmentally friendly synthetic approaches in this field . Furthermore, understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .

属性

IUPAC Name |

2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPIPCBUSCYQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)

![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)

![3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one](/img/structure/B2914218.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2914224.png)

![(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)